electronic band gap of 2-fluorobenzene-1,3,5-tricarbonitrile
electronic band gap of 2-fluorobenzene-1,3,5-tricarbonitrile
The Electronic Architecture of 2-Fluorobenzene-1,3,5-tricarbonitrile: Band Gap Engineering and Applications in Advanced Materials
Executive Summary
In the development of advanced organic semiconductors, biosensors, and photocatalytic matrices for active pharmaceutical ingredient (API) synthesis, the precise tuning of molecular energy levels is paramount. 2-Fluorobenzene-1,3,5-tricarbonitrile (CAS 13519-91-0) has emerged as a critical electrophilic building block[1]. While the isolated monomer possesses a wide, UV-active band gap (> 4.0 eV), its true value lies in its profoundly stabilized Lowest Unoccupied Molecular Orbital (LUMO). By leveraging the synergistic electron-withdrawing effects of its fluorine and cyano substituents, scientists can integrate this monomer into extended Covalent Organic Frameworks (Cyano-COFs) to engineer narrow, visible-light-active band gaps (~2.2 eV)[2]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for profiling the electronic band gap of this molecule and its polymeric derivatives.
Mechanistic Causality: The Electronic Signature
To understand the band gap of 2-fluorobenzene-1,3,5-tricarbonitrile, we must analyze the causality behind its electronic structure. The benzene ring is functionalized with three cyano (–C≡N) groups at positions 1, 3, and 5, and a fluorine (–F) atom at position 2.
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The Inductive and Resonance Effects: The cyano groups exert powerful electron-withdrawing inductive ( −I ) and resonance ( −R ) effects, depleting the π -electron cloud of the aromatic ring. Simultaneously, the highly electronegative fluorine atom exerts a strong −I effect[3].
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LUMO Stabilization: This massive withdrawal of electron density dramatically lowers the energy of the LUMO. The molecule becomes a highly potent electron acceptor (n-type character).
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Band Gap Evolution: In its isolated state, the lack of extended π -conjugation means the Highest Occupied Molecular Orbital (HOMO) remains deeply buried, resulting in a wide HOMO-LUMO gap[4]. However, when this monomer undergoes Schiff-base condensation with a donor molecule (e.g., a biphenyl diamine) to form a Cyano-COF, the resulting Donor-Acceptor (D-A) architecture facilitates intramolecular charge transfer (ICT). This pushes the Valence Band (HOMO) up and pulls the Conduction Band (LUMO) down, collapsing the band gap into the visible light spectrum[5].
Energy level alignment showing band gap narrowing via extended D-A conjugation.
Self-Validating Protocols for Band Gap Determination
As application scientists, we do not rely on single-point measurements. The determination of the electronic band gap must be a self-validating system triangulated through computational, optical, and electrochemical methods.
Protocol A: Computational Grounding via Density Functional Theory (DFT)
Before physical synthesis, DFT is used to predict the acceptor strength and orbital distribution.
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Geometry Optimization: Construct the 2-fluorobenzene-1,3,5-tricarbonitrile molecule in a computational chemistry suite (e.g., Gaussian). Optimize the ground-state geometry using the B3LYP functional and the aug-cc-pVTZ basis set. Causality: The diffuse functions in aug-cc-pVTZ are mandatory for accurately modeling the highly electronegative fluorine and cyano groups[6].
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Frequency Analysis: Run a vibrational frequency calculation to ensure the optimized structure is a true minimum (no imaginary frequencies).
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Orbital Extraction: Extract the HOMO and LUMO energies. The LUMO will localize heavily on the cyano carbons, confirming the sites of electron acceptance.
Protocol B: Optical Band Gap via Solid-State UV-Vis DRS
To measure the optical band gap ( Eg ) of the resulting Cyano-COF powder.
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Baseline Normalization: Pack a sample holder with pure Barium Sulfate ( BaSO4 ) and record a baseline. Causality: BaSO4 acts as an absolute white standard, ensuring that background instrument scattering is zeroed out.
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Sample Measurement: Mix 5 mg of the Cyano-COF with 95 mg of BaSO4 , grind thoroughly, and measure the diffuse reflectance ( R ) from 200 nm to 800 nm[7].
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Kubelka-Munk Transformation: Solid powders scatter light unpredictably. Convert reflectance to the absorption coefficient ( F(R) ) using the equation: F(R)=(1−R)2/2R . Causality: This mathematical transformation isolates intrinsic electronic transitions from physical scattering artifacts.
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Tauc Plotting: Plot (F(R)⋅hν)2 versus photon energy ( hν ) for a direct band gap. Extrapolate the linear region to the x-axis to determine the optical band gap (typically ~2.22 eV for these systems)[2].
Protocol C: Electrochemical HOMO/LUMO Alignment via Cyclic Voltammetry (CV)
Optical methods provide the gap, but CV provides the absolute positions of the energy levels.
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Electrode Preparation: Drop-cast a suspension of the material onto a glassy carbon working electrode. Use a Platinum wire as the counter electrode and Ag/AgCl as the reference.
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Electrolyte: Submerge in a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile.
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Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Identify the onset reduction potential ( Eredonset ) and onset oxidation potential ( Eoxonset ).
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Internal Calibration (The Self-Validating Step): Spike the solution with Ferrocene ( Fc ) and run a final sweep. Causality: Reference electrodes drift based on temperature and solvent. Ferrocene provides a reversible redox couple with a known absolute potential (-4.8 eV vs. vacuum). By anchoring your onset potentials to the Fc/Fc+ half-wave potential, you eliminate systematic instrument error.
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Calculation:
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ELUMO=−(Eredonset−E1/2Fc/Fc++4.8) eV
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EHOMO=−(Eoxonset−E1/2Fc/Fc++4.8) eV
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Triangulated workflow for robust electronic band gap determination.
Quantitative Data Synthesis
The table below summarizes the profound shift in electronic properties when 2-fluorobenzene-1,3,5-tricarbonitrile is transitioned from an isolated monomer to a functionalized macromolecular state.
| Property | 2-Fluorobenzene-1,3,5-tricarbonitrile (Monomer) | Cyano-COF (Polymerized D-A Network) |
| Electronic State | Isolated highly n-type core | Extended π -conjugated lattice |
| LUMO / Conduction Band | ~ -3.2 eV (Deeply stabilized) | ~ -0.7 eV (vs. NHE) |
| HOMO / Valence Band | ~ -7.5 eV | ~ +1.5 eV (vs. NHE) |
| Band Gap ( Eg ) | > 4.0 eV (UV active) | ~ 2.22 eV (Visible light active) |
| Primary Application | Electrophilic building block | Photocatalytic H2O2 & API synthesis |
Translational Applications in Drug Development & Photocatalysis
Why does the precise 2.2 eV band gap of 2-fluorobenzene-1,3,5-tricarbonitrile-derived polymers matter to drug development professionals?
1. Green Synthesis of APIs via Photocatalysis: Traditional pharmaceutical synthesis often relies on harsh, toxic oxidants. Cyano-COFs engineered from this monomer possess a conduction band perfectly aligned to reduce O2 to H2O2 , and a valence band aligned to oxidize H2O [2]. This allows chemists to generate highly reactive oxygen species (ROS) or hydrogen peroxide in situ using only water, ambient air, and visible LED light, enabling the green oxidation of pharmaceutical intermediates[7].
2. Fluorescent Biosensors: Because the monomer's strong electron-withdrawing nature creates a prominent Donor-Acceptor dipole when linked to amines, the resulting materials exhibit strong Thermally Activated Delayed Fluorescence (TADF) and solvatochromism[4]. Drug development researchers utilize these properties to create highly sensitive fluorescent probes that change their emission spectra based on the local polarity of specific cellular microenvironments, aiding in targeted drug delivery tracking.
References
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Shanxi University. "Vibronic and Cationic Features of 2-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy". Available at:[Link]
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ACS Omega. "Photocatalytic Hydrogen Peroxide Production from Water Using a Cyano-Covalent Organic Framework". Available at:[Link]
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RSC Publishing. "Significant improvement of photocatalytic hydrogen evolution performance in covalent organic frameworks: substituent fine-tuning". Available at:[Link]
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Journal of Physical Chemistry B. "Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents". Available at:[Link]
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SciePublish. "Noble Metal Sites Modulated Cyano-COF for Boosted Photocatalytic O2 to H2O2 Production". Available at:[Link]
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Journal of Materials Chemistry C. "Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties". Available at:[Link]
Sources
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